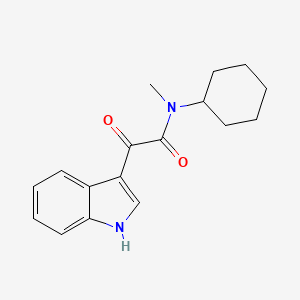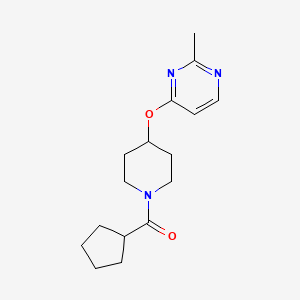
Cyclopentyl(4-((2-methylpyrimidin-4-yl)oxy)piperidin-1-yl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Cyclopentyl(4-((2-methylpyrimidin-4-yl)oxy)piperidin-1-yl)methanone, also known as JNJ-54175446, is a compound that has gained attention in the scientific community due to its potential therapeutic applications.
Wissenschaftliche Forschungsanwendungen
Synthesis and Antimicrobial Activity
Research has been conducted on the synthesis and in vitro antimicrobial activity of derivatives related to the compound . For instance, derivatives such as 2,4-difluorophenyl(piperidin-4-yl)methanone oxime and its variants have been synthesized and shown to exhibit good antimicrobial activity against various bacterial and fungal strains. This suggests potential applications of similar compounds in the development of new antimicrobial agents (Mallesha & Mohana, 2014).
P2X7 Antagonist for Mood Disorders
A study on the synthesis and preclinical profiling of P2X7 antagonists involved similar chemical structures. These compounds demonstrated robust receptor occupancy at low doses in rats, with one compound advancing into phase I clinical trials for the treatment of mood disorders. This highlights the potential of Cyclopentyl(4-((2-methylpyrimidin-4-yl)oxy)piperidin-1-yl)methanone derivatives in therapeutic applications (Chrovian et al., 2018).
Structural and Theoretical Studies
Another study focused on the thermal, optical, etching, structural studies, and theoretical calculations of a derivative, providing insight into its physical and chemical properties. The study includes single crystal X-ray diffraction studies and density functional theory calculations, which are essential for understanding the compound's behavior and potential applications in materials science (Karthik et al., 2021).
Wirkmechanismus
Target of action
Many compounds with similar structures are known to target protein kinases, which play crucial roles in signal transduction pathways within cells .
Mode of action
These compounds often work by binding to the active site of their target protein, inhibiting its function. This can lead to changes in the signal transduction pathways within the cell .
Biochemical pathways
The exact pathways affected would depend on the specific protein target of the compound. For example, if the compound targets a protein involved in cell growth and proliferation, it could affect pathways related to these processes .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of a compound depend on its chemical structure. Factors such as solubility, stability, and the presence of functional groups can influence how the compound is absorbed and distributed within the body, how it is metabolized, and how it is excreted .
Result of action
The molecular and cellular effects of the compound’s action would depend on its specific target and mode of action. For example, if the compound inhibits a protein involved in cell growth, it could potentially slow down or stop the growth of cells .
Action environment
The action, efficacy, and stability of a compound can be influenced by various environmental factors, such as temperature, pH, and the presence of other molecules or compounds .
Eigenschaften
IUPAC Name |
cyclopentyl-[4-(2-methylpyrimidin-4-yl)oxypiperidin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23N3O2/c1-12-17-9-6-15(18-12)21-14-7-10-19(11-8-14)16(20)13-4-2-3-5-13/h6,9,13-14H,2-5,7-8,10-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QXNISWLTDYVCBL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=CC(=N1)OC2CCN(CC2)C(=O)C3CCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(2,4-difluorophenyl)-2-{[4-ethyl-5-(1-methyl-3-phenyl-1H-pyrazol-4-yl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B2566793.png)
![2-amino-N-[2-(4-sulfamoylphenyl)ethyl]pyridine-3-carboxamide](/img/structure/B2566794.png)
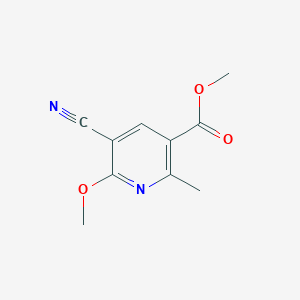

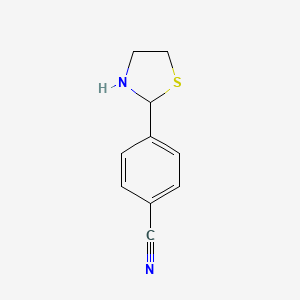
![N-([1,3]dioxolo[4',5':4,5]benzo[1,2-d]thiazol-6-yl)-2-(4-chlorophenoxy)-N-(3-(dimethylamino)propyl)acetamide hydrochloride](/img/structure/B2566799.png)
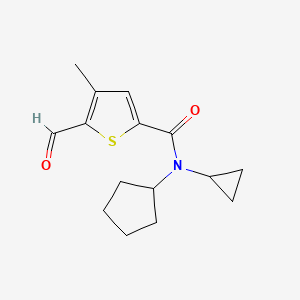
![2-(2,2-dimethylpropanoylamino)-6-propan-2-yl-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxamide;hydrochloride](/img/structure/B2566803.png)

![6-(4-fluorophenyl)-N-isobutyl-3-methylimidazo[2,1-b]thiazole-2-carboxamide](/img/structure/B2566806.png)
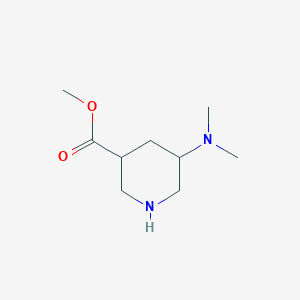
![2-[3-(2,6-Dimethylphenyl)-1-bicyclo[1.1.1]pentanyl]-2-(9H-fluoren-9-ylmethoxycarbonylamino)acetic acid](/img/structure/B2566809.png)
![7-(4-fluorophenyl)-3-isopentyl-1-methyloxazolo[2,3-f]purine-2,4(1H,3H)-dione](/img/structure/B2566811.png)
